Technical Guide: Physicochemical Profiling & Handling of 4,5-Dichloro-2-fluoroaniline
Technical Guide: Physicochemical Profiling & Handling of 4,5-Dichloro-2-fluoroaniline
Executive Summary
4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) is a specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of agrochemicals (specifically next-generation fungicides) and fluoroquinolone-adjacent pharmaceutical intermediates.[1][2][3] Its unique substitution pattern—featuring a fluorine atom ortho to the amine and two chlorine atoms at the meta and para positions—imparts distinct electronic properties that influence metabolic stability and lipophilicity.
This guide provides a comprehensive technical profile for researchers, covering verified physicochemical data, synthetic pathways, HPLC method development, and safety protocols.
Part 1: Chemical Identity & Structural Analysis[4]
The placement of the fluorine atom at the C2 position is chemically significant. Through the ortho-effect, it influences the basicity of the primary amine and the solubility profile of the molecule compared to its non-fluorinated analogues.
| Attribute | Detail |
| Chemical Name | 4,5-Dichloro-2-fluoroaniline |
| CAS Number | 2729-36-4 |
| Synonyms | 2-Fluoro-4,5-dichloroaniline; Benzenamine, 4,5-dichloro-2-fluoro- |
| Molecular Formula | C₆H₄Cl₂FN |
| Molecular Weight | 180.01 g/mol |
| SMILES | Nc1cc(Cl)c(Cl)cc1F |
| InChI Key | QSDKXMVGRLVIQV-UHFFFAOYSA-N |
| Structural Features | [1][2][4][5][6][7][8][9] • C1: Primary Amine (-NH₂)• C2: Fluorine (Inductive withdrawal, H-bond acceptor)• C4, C5: Chlorine (Lipophilicity enhancers) |
Part 2: Physicochemical Profile[4]
The following data aggregates experimental observations and high-confidence predicted values. The presence of the electron-withdrawing fluorine and chlorine atoms significantly reduces the pKa compared to aniline (pKa ~4.6), making this compound a very weak base.
Key Physical Constants
| Property | Value | Context/Notes |
| Physical State | Crystalline Solid | Typically appears as off-white to yellow crystals or fused solid. |
| Melting Point | 50 – 60 °C (Predicted) | Note: Isomeric 2,4-dichloro-5-fluoroaniline melts at ~68°C. Expect low-melting solid behavior. |
| Boiling Point | 251.8 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| Density | 1.50 ± 0.06 g/cm³ | Significantly denser than water due to heavy halogenation. |
| pKa (Conjugate Acid) | ~1.8 – 2.2 (Calculated) | Drastically lower than aniline due to -I effect of F and Cl. Requires strong acid (pH < 1.5) for complete protonation in aqueous extraction. |
| LogP (Octanol/Water) | 2.98 | Highly lipophilic. Low water solubility (<0.1 g/L).[10] |
| Flash Point | 106 °C | Combustible but not highly flammable. |
Critical Insight - The "Ortho" Effect: The C2-Fluorine atom can form an intramolecular hydrogen bond with the amine protons. This locks the conformation slightly and reduces the availability of the lone pair for intermolecular bonding, further decreasing water solubility compared to para-fluoro isomers.
Part 3: Synthetic Pathways & Impurity Profiling
The industrial standard for synthesizing 4,5-Dichloro-2-fluoroaniline involves the selective reduction of the corresponding nitrobenzene precursor. Direct halogenation of aniline is avoided due to poor selectivity (over-chlorination).
Primary Synthetic Route: Nitro Reduction
The precursor, 1,2-dichloro-4-fluoro-5-nitrobenzene (also known as 4,5-dichloro-2-fluoronitrobenzene), is reduced using iron/acid (Bechamp reduction) or catalytic hydrogenation.
Figure 1: Reduction pathway of nitro-precursor to target aniline, highlighting potential azo-dimerization under alkaline conditions.
Impurity Profile
When analyzing raw material, look for these specific impurities:
-
De-halogenated byproducts: If catalytic hydrogenation (H₂/Pd) is used too aggressively, Cl atoms may be cleaved (hydrodechlorination), yielding 4-chloro-2-fluoroaniline.
-
Azo-dimers: Colored impurities formed if the reduction environment becomes too basic.
Part 4: Analytical Characterization (HPLC Method)
Due to the weak basicity and high lipophilicity of 4,5-Dichloro-2-fluoroaniline, standard reverse-phase chromatography is effective. However, peak tailing can occur due to interaction with silanols.
Recommended Protocol: Acidic Mobile Phase Using an acidic buffer suppresses silanol ionization and ensures the aniline remains in a consistent protonation state (though at pH 3, it may still be partially neutral given the low pKa).
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 40% B (Isocratic)2-15 min: 40% → 90% B (Linear)15-20 min: 90% B (Wash) |
| Detection (UV) | 240 nm (Primary), 210 nm (Secondary) |
| Temperature | 30 °C |
| Retention Time | Expect elution between 8 – 12 minutes (highly retained due to Cl/F atoms). |
Part 5: Handling, Stability & Safety
Signal Word: WARNING This compound is an aniline derivative and shares the class toxicity of methemoglobinemia inducers.
Toxicology Hazards
-
Acute Toxicity: Harmful if swallowed or inhaled.[11]
-
Skin Absorption: High risk. The lipophilic nature (LogP ~2.98) allows rapid transdermal absorption.
-
Specific Target Organ Toxicity: Blood (Methemoglobinemia). Symptoms include cyanosis (blue lips/skin) appearing 2-4 hours after exposure.
Stability & Storage
-
Light Sensitivity: Halogenated anilines can darken upon exposure to light (photo-oxidation). Store in amber vials.
-
Air Sensitivity: Slow oxidation to quinoid species may occur. Store under inert gas (Argon/Nitrogen) for long-term reference standards.
-
Incompatibility: Reacts vigorously with acid chlorides, anhydrides, and strong oxidizing agents.
Emergency Protocol
-
Skin Contact: Wash immediately with polyethylene glycol (PEG 400) or soapy water. Do not use ethanol (enhances absorption).
-
Spill Cleanup: Adsorb on sand/vermiculite. Do not flush to sewer (very toxic to aquatic life).
References
-
PubChem. 4,5-Dichloro-2-fluoroaniline Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. 348-65-2|5-Chloro-2,4-difluoroaniline|BLD Pharm [bldpharm.com]
- 2. CAS # 443-93-6, 2,4-Dichloro-3-fluoroaniline - chemBlink [chemblink.com]
- 3. 4-Chloro-2-fluoroaniline (57946-56-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 1,2-Dichloro-4-fluoro-5-nitrobenzene | CAS#:2339-78-8 | Chemsrc [chemsrc.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. 3,4-Dichloro-6-fluoroaniline, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
